molecular formula C9H5NO3 B085857 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione CAS No. 13167-95-8

2-(Hydroxyimino)-1H-indene-1,3(2H)-dione

Cat. No.: B085857
CAS No.: 13167-95-8
M. Wt: 175.14 g/mol
InChI Key: PJCSPOWZEXIJKM-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-1H-indene-1,3(2H)-dione is a heterocyclic compound with a unique structure that includes both an oxime and a dione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, amines, hydroxylamines, and various substituted indene derivatives.

Scientific Research Applications

2-(Hydroxyimino)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyimino-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters: These compounds share the hydroxyimino functional group and are known for their biological activity.

    2-(Hydroxyimino)alkyl-1,2-oxazol-5(2H)-ones: These compounds also contain the hydroxyimino group and exhibit a range of biological activities.

Uniqueness

2-(Hydroxyimino)-1H-indene-1,3(2H)-dione is unique due to its indene backbone, which imparts distinct chemical and biological properties. The presence of both oxime and dione functional groups allows for diverse reactivity and potential applications in various fields. Its ability to form stable complexes with metal ions and participate in redox reactions further distinguishes it from other similar compounds.

Properties

IUPAC Name

2-hydroxyiminoindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c11-8-5-3-1-2-4-6(5)9(12)7(8)10-13/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCSPOWZEXIJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NO)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311498
Record name 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13167-95-8
Record name NSC243691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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